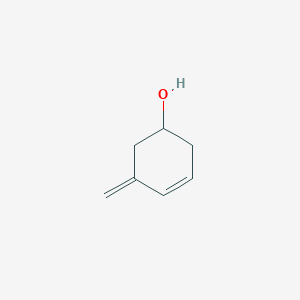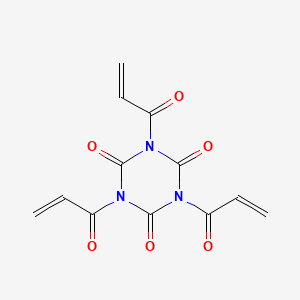
1,1'-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol): is a fluorinated organic compound It is characterized by its unique structure, which includes two cyclohexane rings, each substituted with ten fluorine atoms and connected by a peroxide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) typically involves the reaction of perfluorinated cyclohexanol derivatives with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent decomposition and ensure the stability of the peroxide linkage.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the fluorination of cyclohexane to obtain the perfluorinated cyclohexanol derivatives. These derivatives are then subjected to peroxide formation reactions under optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the peroxide linkage into hydroxyl groups, resulting in the formation of diols.
Substitution: The fluorine atoms on the cyclohexane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated cyclohexanone derivatives.
Reduction: Fluorinated diols.
Substitution: Fluorinated cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its fluorinated nature may impart unique pharmacokinetic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including fluoropolymers and specialty coatings. Its stability and resistance to harsh conditions make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) involves its interaction with molecular targets through its peroxide linkage and fluorinated cyclohexane rings. The peroxide linkage can undergo cleavage, leading to the formation of reactive oxygen species (ROS), which can interact with biological molecules. The fluorinated cyclohexane rings can interact with hydrophobic regions of proteins and membranes, potentially affecting their function.
Comparación Con Compuestos Similares
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
- 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Comparison: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is unique due to its peroxide linkage, which imparts distinct reactivity compared to other fluorinated compounds. The presence of the peroxide group allows it to participate in oxidation and reduction reactions that are not typical for other fluorinated cyclohexane derivatives. Additionally, its high degree of fluorination provides exceptional stability and resistance to chemical and thermal degradation.
Propiedades
Número CAS |
106813-73-4 |
|---|---|
Fórmula molecular |
C12H2F20O4 |
Peso molecular |
590.11 g/mol |
Nombre IUPAC |
1-(2,2,3,3,4,4,5,5,6,6-decafluoro-1-hydroxycyclohexyl)peroxy-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H2F20O4/c13-1(14)3(17,18)7(25,26)11(33,8(27,28)4(1,19)20)35-36-12(34)9(29,30)5(21,22)2(15,16)6(23,24)10(12,31)32/h33-34H |
Clave InChI |
MXRISTKGODPOGX-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)



![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)


![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)





